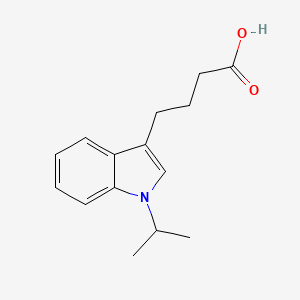
4-(1-isopropyl-1H-indol-3-yl)butanoic acid
Descripción general
Descripción
4-(1-isopropyl-1H-indol-3-yl)butanoic acid, also known as 4-[1-(propan-2-yl)-1H-indol-3-yl]butanoic acid, is a compound with the molecular weight of 245.32 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of indole derivatives like 4-(1-isopropyl-1H-indol-3-yl)butanoic acid often involves complex organic chemistry processes . For instance, one study described a two-step N-alkylation process to synthesize a similar compound .Molecular Structure Analysis
The InChI code for this compound is1S/C15H19NO2/c1-11(2)16-10-12(6-5-9-15(17)18)13-7-3-4-8-14(13)16/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,17,18) . This code provides a detailed description of the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
4-(1H-indol-3-yl)butanoic acid has been utilized in the synthesis of molecules with potent enzyme inhibition properties. For instance, indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid, showed significant inhibitory potential against the urease enzyme, with some compounds exhibiting competitive inhibition and low cytotoxicity, suggesting their potential as therapeutic agents (Nazir et al., 2018).
Metal Complex Stability
The stability of metal-ligand complexes formed with 4-(1H-indol-3-yl)butanoic acid has been studied potentiometrically. These studies included determining the stability constants of its complexes with various metals, providing insights into the dissociation process and the thermodynamic parameters of complex formation (Mubarak & El-Bindary, 2010).
Antagonists for Chemokine Receptors
Some patents claim the use of 4-(2-arylindol-3-yl)butanoic acid derivatives as antagonists for CXC chemokine receptor-2 (CXCR2). These compounds, varying in their indole substituents, are suggested for the treatment of a range of inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).
Antitumor Activity
Compounds synthesized from 4-(1H-indol-3-yl)butanoic acid, such as 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, have been shown to exhibit moderate antitumor activity against various malignant tumor cells, highlighting their potential in cancer treatment (Horishny & Matiychuk, 2020).
Alkaline Phosphatase Inhibition
Novel bi-heterocyclic benzamides derived from 4-(1H-indol-3-yl)butanoic acid have been synthesized and identified as potent inhibitors of alkaline phosphatase. These compounds may have implications in regulating bone and teeth calcification (Abbasi et al., 2019).
DNA Binding and Electrochemical Studies
Research has explored the interaction of DNA with compounds derived from 4-(1H-indol-3-yl)butanoic acid, offering insights into binding strength and electrochemical properties. This research contributes to the understanding of molecular interactions and potential applications in biochemistry (Khalid et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1-propan-2-ylindol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11(2)16-10-12(6-5-9-15(17)18)13-7-3-4-8-14(13)16/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLKUYUZFUEGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-isopropyl-1H-indol-3-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




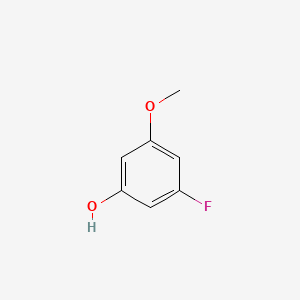
![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)
![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)
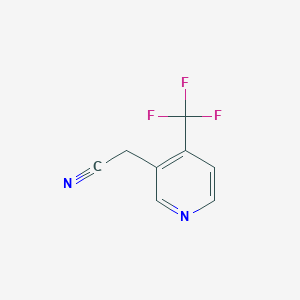
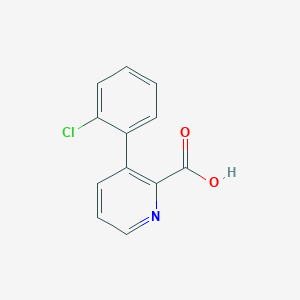
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)
![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)
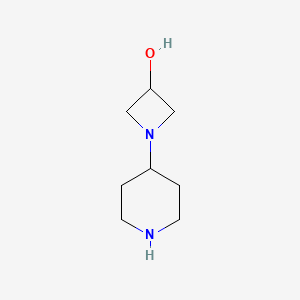
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)
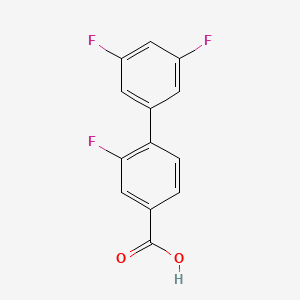
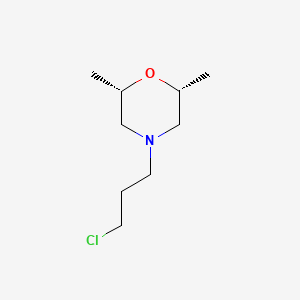
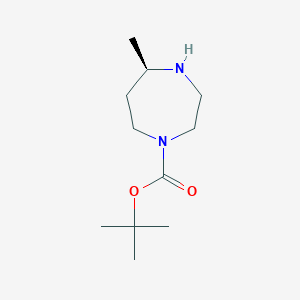
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate](/img/structure/B1393244.png)